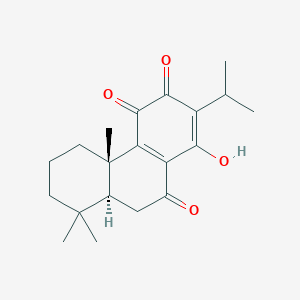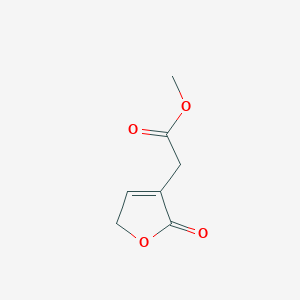
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-: is a chemical compound that belongs to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at different positions This particular compound is characterized by the presence of a chloro group, two phenyl groups, and a piperidinomethyl group attached to the pyrazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- typically involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound have been explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections, inflammatory conditions, and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity, anti-inflammatory effects, and anticancer properties .
Comparaison Avec Des Composés Similaires
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(methyl)-
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(ethyl)-
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(propyl)-
Comparison: Compared to its similar compounds, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- is unique due to the presence of the piperidinomethyl group. This structural feature enhances its ability to interact with biological targets and may contribute to its distinct pharmacological activities. The presence of the chloro group also allows for further chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
37585-42-5 |
|---|---|
Formule moléculaire |
C21H22ClN3O |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
5-chloro-1,2-diphenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one |
InChI |
InChI=1S/C21H22ClN3O/c22-20-19(16-23-14-8-3-9-15-23)21(26)25(18-12-6-2-7-13-18)24(20)17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Clé InChI |
BARXHCDTIRFAEV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)



![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)

![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)





![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
